molecular formula C19H21N7 B7431720 N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine

Katalognummer B7431720
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: HRVSPADYDPDHAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, including ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.

Wirkmechanismus

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine is a selective antagonist of the P2Y1 receptor. It works by binding to the receptor and preventing the activation of downstream signaling pathways. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. By blocking the activation of this receptor, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine can help researchers understand the role of the P2Y1 receptor in these processes.
Biochemical and Physiological Effects
N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been shown to have a variety of biochemical and physiological effects. For example, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been shown to inhibit platelet aggregation and reduce thrombus formation. N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has also been shown to reduce vasoconstriction and improve blood flow in animal models. In addition, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been shown to modulate neurotransmitter release in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has several advantages for use in lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which means that it can be used to study the specific role of this receptor in various physiological processes. In addition, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine is relatively easy to synthesize and can be obtained from commercial sources.
However, there are also some limitations to the use of N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine in lab experiments. For example, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies. In addition, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the P2Y1 receptor for the treatment of thrombosis and other cardiovascular diseases. Finally, there is ongoing research into the molecular mechanisms of P2Y1 receptor signaling, which could lead to the development of new drugs that target this receptor more effectively.

Synthesemethoden

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method has been described in detail in several scientific publications, including a 2004 paper by Kennedy et al. The process involves the reaction of 4-(4-chlorobenzyl)imidazole with 1-methylimidazole in the presence of potassium carbonate. The resulting compound is then reacted with 1,1-bis(1-methylimidazol-2-yl)methane to form N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine.

Wissenschaftliche Forschungsanwendungen

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been used in a variety of scientific research studies to investigate the role of the P2Y1 receptor in various physiological processes. For example, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been used to study the role of the P2Y1 receptor in platelet aggregation and thrombosis. N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has also been used to investigate the role of the P2Y1 receptor in vascular tone regulation and neurotransmission.

Eigenschaften

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-24-10-8-21-18(24)17(19-22-9-11-25(19)2)23-13-15-3-5-16(6-4-15)26-12-7-20-14-26/h3-12,14,17,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVSPADYDPDHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=NC=CN2C)NCC3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.